

Vilobelimab: A Technical Guide to the Selective C5a Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Vilobelimab, formerly known as IFX-1, is a first-in-class chimeric monoclonal IgG4-kappa antibody that acts as a selective inhibitor of complement component 5a (C5a).[1] This technical guide provides an in-depth overview of **Vilobelimab**, including its mechanism of action, key experimental data, and relevant clinical trial findings. **Vilobelimab** specifically targets and neutralizes C5a, a potent pro-inflammatory mediator, without interfering with the formation of the membrane attack complex (MAC), a crucial component of the innate immune system's defense against pathogens.[2] This selective inhibition of C5a makes **Vilobelimab** a promising therapeutic agent for various inflammatory and immune-mediated diseases.

Core Properties of Vilobelimab



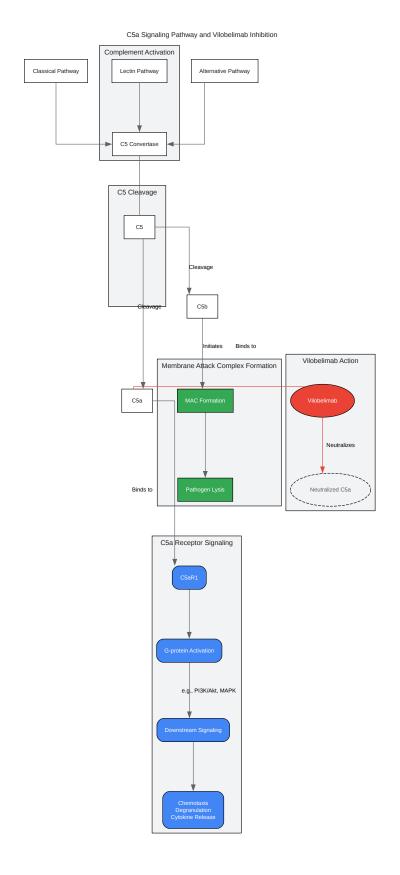
Property	Description	
Drug Name	Vilobelimab	
Brand Name	Gohibic	
Mechanism of Action	Selective inhibitor of complement component 5a (C5a)	
Drug Class	Monoclonal Antibody (chimeric IgG4-kappa)	
Target	Human complement C5a	
Dissociation Constant (Kd)	9.6 pM[3]	
Indications	Emergency Use Authorization for severe COVID-19 in hospitalized adults on mechanical ventilation or ECMO.[3] Investigational for ANCA-associated vasculitis, Pyoderma Gangrenosum, and other inflammatory conditions.[4][5]	

Mechanism of Action: C5a Signaling and Vilobelimab Inhibition

The complement system, a critical component of innate immunity, can be activated through the classical, lectin, or alternative pathways. All three pathways converge at the cleavage of C5 into C5a and C5b. C5a, a potent anaphylatoxin, exerts its pro-inflammatory effects by binding to its receptors, primarily C5aR1 (CD88), on various immune cells, including neutrophils, monocytes, and macrophages. This interaction triggers a cascade of downstream signaling events, leading to chemotaxis, degranulation, release of pro-inflammatory cytokines, and increased vascular permeability. In contrast, C5b initiates the formation of the membrane attack complex (MAC), which is essential for lysing pathogens.

Vilobelimab selectively binds to C5a with high affinity, preventing its interaction with C5aR1 and thereby neutralizing its pro-inflammatory activities.[3] A key feature of **Vilobelimab**'s mechanism is that it does not block the formation of the MAC, thus preserving this important arm of the immune response.[2]





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Caption: **Vilobelimab** selectively neutralizes C5a, inhibiting pro-inflammatory signaling while preserving MAC formation.

Quantitative Data

Pharmacokinetic Properties of Vilobelimab

Parameter	Value	Study Population	
Dissociation Constant (Kd)	9.6 pM	In vitro	
Elimination Half-life	95 hours (after a single 4 mg/kg IV dose)	Healthy Subjects[3]	
Trough Concentration (Day 8)	Geometric Mean: 137.9 μg/mL (137,881.3 ng/mL)	Severe COVID-19 (PANAMO Phase 3)[6]	
Trough Concentration (Day 2)	Geometric Mean: 151.7 μg/mL (151,702 ng/mL)	Severe COVID-19 (PANAMO Phase 2)[7]	
Trough Concentration (Day 8)	Geometric Mean: 139.5 μg/mL (139,503 ng/mL)	g/mL Severe COVID-19 (PANAMO Phase 2)[7]	

Pharmacodynamic Effects of Vilobelimab

Parameter	Result	Study Population	
Reduction in C5a Levels (Day 8)	87% reduction from baseline $(p < 0.001)$	Severe COVID-19 (PANAMO Phase 3)[6]	
C5a Levels (Day 8, Vilobelimab)	Median: 14.5 ng/mL	Severe COVID-19 (PANAMO Phase 3)[6]	
C5a Levels (Day 8, Placebo)	Median: 119.2 ng/mL	Severe COVID-19 (PANAMO Phase 3)[6]	
Reduction in C5a Levels (after 1st infusion)	From median 189.98 ng/mL to 39.70 ng/mL	Severe COVID-19 (PANAMO Phase 2)[1]	
Reduction in C5a Levels (Day 15)	Approx. 90% reduction from baseline	Pyoderma Gangrenosum (Phase 2a)[8]	



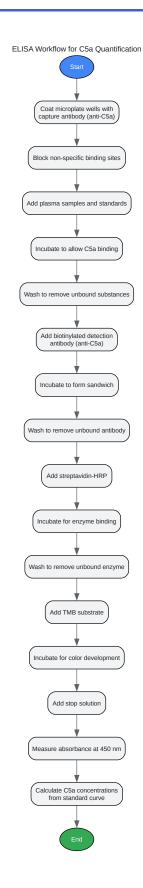
Clinical Efficacy of Vilobelimab

Indication	Trial	Endpoint	Vilobelimab Group	Placebo/Co ntrol Group	p-value
Severe COVID-19	PANAMO (Phase 3)	28-day all- cause mortality	31.7%	41.6%	0.094
60-day all- cause mortality	36.5%	47.2%	0.082		
PANAMO (Phase 3, Western Europe)	28-day all- cause mortality	21.2%	37.2%	0.014	
ANCA- Associated Vasculitis	IXCHANGE (Phase 2)	Clinical Response (Week 16)	88.9% (vilobelimab alone)	95.7% (standard dose glucocorticoid s)	N/A
Clinical Remission (Week 16)	78% (vilobelimab alone)	87% (standard dose glucocorticoid s)	N/A		
IXPLORE (Phase 2)	Remission (Week 24, 800mg dose)	80%	50%	N/A	

Experimental Protocols Quantification of C5a in Plasma (ELISA)

A validated in-house sandwich ELISA is utilized for the detection of C5a in plasma samples.





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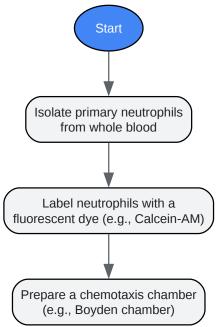
Caption: A generalized workflow for the quantification of C5a in plasma samples using a sandwich ELISA.

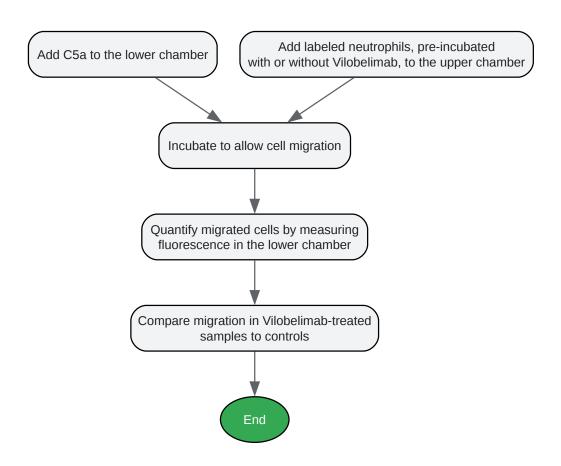
C5a-Mediated Neutrophil Chemotaxis Assay (Generalized Protocol)

This assay evaluates the ability of **Vilobelimab** to inhibit the migration of neutrophils towards a C5a gradient.



Neutrophil Chemotaxis Assay Workflow





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Caption: A generalized workflow for assessing the inhibition of C5a-mediated neutrophil chemotaxis by **Vilobelimab**.

Conclusion

Vilobelimab is a highly selective C5a inhibitor with a well-defined mechanism of action. Preclinical and clinical data have demonstrated its ability to effectively neutralize C5a and modulate the inflammatory response. Clinical trials in severe COVID-19 and ANCA-associated vasculitis have shown promising results, supporting its potential as a therapeutic agent in C5a-driven diseases. Further research and clinical development are ongoing to fully elucidate the therapeutic potential of **Vilobelimab** across a range of inflammatory conditions.

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References

- 1. A Targeted Blockade of Terminal C5a Is Critical to Management of Sepsis and Acute Respiratory Distress Syndrome: The Mechanism of Action of Vilobelimab - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Press Release [inflarx.de]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacokinetic analysis of vilobelimab, anaphylatoxin C5a and antidrug antibodies in PANAMO: a phase 3 study in critically ill, invasively mechanically ventilated COVID-19 patients PMC [pmc.ncbi.nlm.nih.gov]
- 5. The anti-C5a antibody vilobelimab efficiently inhibits C5a in patients with severe COVID-19 PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. inflarx.de [inflarx.de]
- 8. path.ox.ac.uk [path.ox.ac.uk]
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